
(3-Ethylcyclohexyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It consists of a cyclohexane ring substituted with an ethyl group at the third position and a hydrazine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)hydrazine typically involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: (3-Ethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include azines, amines, and various substituted hydrazine derivatives.
科学的研究の応用
(3-Ethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (3-Ethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.
類似化合物との比較
Hydrazine: A simple hydrazine derivative with the formula N2H4, used as a reducing agent and in rocket propellants.
Monomethylhydrazine: A methyl-substituted hydrazine used in rocket fuels and as a chemical intermediate.
Unsymmetrical Dimethylhydrazine: A dimethyl-substituted hydrazine with applications in rocket propulsion and chemical synthesis.
Uniqueness: (3-Ethylcyclohexyl)hydrazine is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to simpler hydrazine derivatives
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
(3-ethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-2-7-4-3-5-8(6-7)10-9/h7-8,10H,2-6,9H2,1H3 |
InChIキー |
HIXOWNRXBABCQW-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


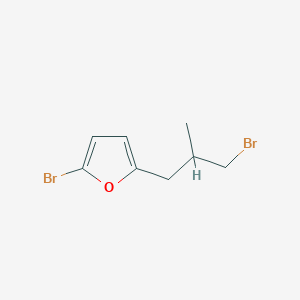
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
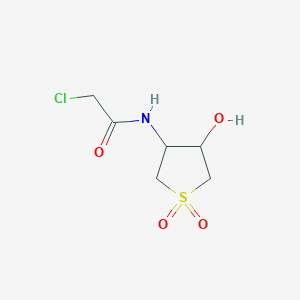
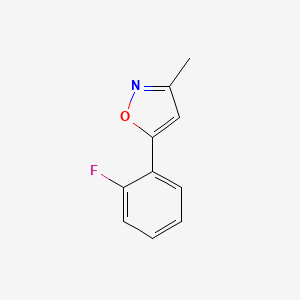
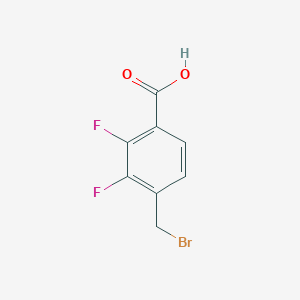

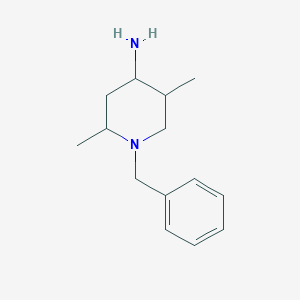
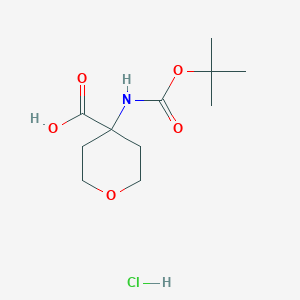


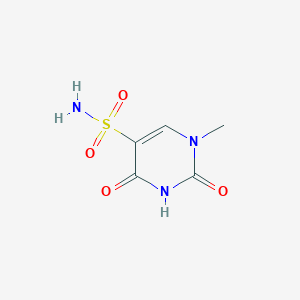

![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)

